REACTION_SMILES
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[Br:6][c:7]1[cH:8][s:9][cH:10][cH:11]1.[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[Cl-:19].[NH4+:20].[s:12]1[cH:13][c:14]([CH:17]=[O:18])[cH:15][cH:16]1>>[c:7]1([CH:17]([c:14]2[cH:13][s:12][cH:16][cH:15]2)[OH:18])[cH:8][s:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccsc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[NH4+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=Cc1ccsc1
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Name
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|
Type
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product
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Smiles
|
OC(c1ccsc1)c1ccsc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |